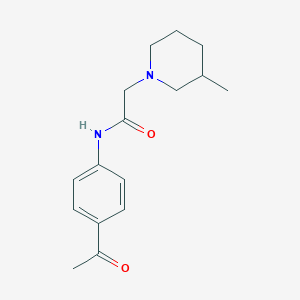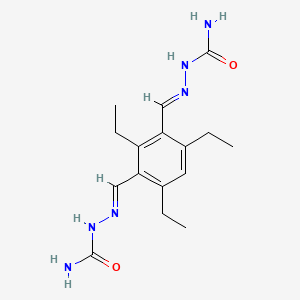
2,4,6-triethylisophthalaldehyde disemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-triethylisophthalaldehyde disemicarbazone (TETD) is a compound that belongs to the family of semicarbazone derivatives. TETD is a yellow crystalline powder that has been widely used in scientific research due to its unique properties. The compound has been synthesized using various methods and has been found to have a wide range of applications in biochemistry, pharmacology, and medicine.
作用机制
The mechanism of action of 2,4,6-triethylisophthalaldehyde disemicarbazone is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at different stages. The antimicrobial activity of this compound is believed to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. This compound has also been found to inhibit the activity of various enzymes involved in cell proliferation and survival. Additionally, this compound has been shown to modulate the expression of various genes involved in cancer cell growth and survival.
实验室实验的优点和局限性
2,4,6-triethylisophthalaldehyde disemicarbazone has several advantages for lab experiments. The compound is relatively easy to synthesize and has been found to have potent antitumor and antimicrobial activity. Additionally, this compound has been shown to be relatively non-toxic to normal cells. However, there are limitations to the use of this compound in lab experiments. The compound is highly insoluble in water, which makes it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which limits its potential use in drug development.
未来方向
There are several future directions for the research on 2,4,6-triethylisophthalaldehyde disemicarbazone. One potential direction is to investigate the use of this compound in combination with other chemotherapeutic agents to enhance its antitumor activity. Another direction is to explore the use of this compound as a potential antimicrobial agent in the treatment of bacterial and fungal infections. Additionally, future research could focus on elucidating the exact mechanism of action of this compound and identifying potential molecular targets for drug development.
合成方法
The synthesis of 2,4,6-triethylisophthalaldehyde disemicarbazone has been achieved using various methods. One of the most common methods involves the reaction of 2,4,6-triethylbenzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The resulting product is then treated with acetic anhydride to yield this compound. Other methods involve the use of different aldehydes and semicarbazides in the reaction.
科学研究应用
2,4,6-triethylisophthalaldehyde disemicarbazone has been extensively used in scientific research due to its unique properties. The compound has been found to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to possess antimicrobial activity against various bacteria and fungi. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
[(E)-[3-[(E)-(carbamoylhydrazinylidene)methyl]-2,4,6-triethylphenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-4-10-7-11(5-2)14(9-20-22-16(18)24)12(6-3)13(10)8-19-21-15(17)23/h7-9H,4-6H2,1-3H3,(H3,17,21,23)(H3,18,22,24)/b19-8+,20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPYBHVQAFHSHG-PQEHHWQQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1C=NNC(=O)N)CC)C=NNC(=O)N)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C(=C1/C=N/NC(=O)N)CC)/C=N/NC(=O)N)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809767 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

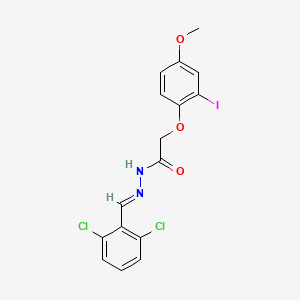
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-phenylazepane](/img/structure/B5605506.png)
![6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5605511.png)
![3-[3-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5605518.png)
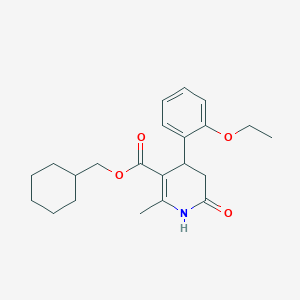
![6-(4-fluorophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5605545.png)

![3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5605550.png)

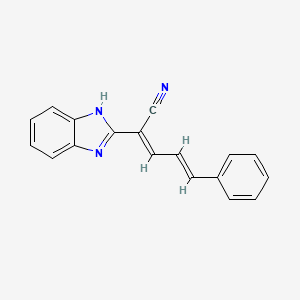
![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5605568.png)
![3-[2-(diethylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5605573.png)
![4-(4-{[(3aS*,6aS*)-3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5605578.png)
